4-((4-Fluoro-2-methylphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane
Description
4-((4-Fluoro-2-methylphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a heterocyclic compound featuring a seven-membered 1,4-thiazepane ring system. Key structural elements include:
- Thiophene substituent: The thiophen-2-yl group at position 7 introduces aromaticity and π-stacking capabilities, common in bioactive molecules targeting enzymes or receptors .
- Fluorine atom: The para-fluorine on the phenyl ring may improve pharmacokinetics by modulating lipophilicity and membrane permeability .
Properties
IUPAC Name |
4-(4-fluoro-2-methylphenyl)sulfonyl-7-thiophen-2-yl-1,4-thiazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2S3/c1-12-11-13(17)4-5-16(12)23(19,20)18-7-6-15(22-10-8-18)14-3-2-9-21-14/h2-5,9,11,15H,6-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGCZKUEAYMHSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(SCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Fluoro-2-methylphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diamine and a thiol.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the thiazepane intermediate.
Attachment of the Fluorinated Methylphenyl Moiety: The final step involves the coupling of the fluorinated methylphenyl group to the sulfonylated thiazepane through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((4-Fluoro-2-methylphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated methylphenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 4-((4-Fluoro-2-methylphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane exhibit antimicrobial properties. A study published in the Journal of Medicinal Chemistry highlighted the efficacy of thiazepane derivatives against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
Anticancer Properties
Thiazepane derivatives have been investigated for their anticancer activities. In vitro studies demonstrated that this compound inhibited the proliferation of cancer cell lines, including breast and lung cancer cells. Mechanistic studies revealed that the compound induces apoptosis through the activation of caspase pathways .
Neuroprotective Effects
Recent research has explored the neuroprotective effects of thiazepane compounds. In animal models, this compound demonstrated significant neuroprotective effects against oxidative stress-induced neuronal damage. This suggests its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
Case Studies
Mechanism of Action
The mechanism of action of 4-((4-Fluoro-2-methylphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane involves its interaction with specific molecular targets. The sulfonyl group and the thiazepane ring are key functional groups that interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Comparative Insights
Structural Diversity: The 1,4-thiazepane core in the target compound distinguishes it from triazoles (e.g., ) or pyridines (e.g., ), offering conformational flexibility for target engagement. Sulfonyl vs.
Thiophene-containing compounds are often associated with kinase modulation due to their planar aromatic systems .
Synthesis and Stability :
- The synthesis of 1,4-thiazepane derivatives typically involves cyclization of thiols or sulfonamides with dihaloalkanes, whereas triazoles (e.g., ) are formed via nucleophilic addition-cyclization sequences. The sulfonyl group in the target compound may improve stability compared to thione-containing triazoles, which exhibit tautomerism .
Spectroscopic Properties: IR Spectroscopy: The sulfonyl group (S=O) in the target compound would show strong absorption bands at ~1350–1300 cm⁻¹ and ~1160–1120 cm⁻¹, distinct from the C=S stretches (~1247–1255 cm⁻¹) in triazole-thiones . NMR: The fluorine atom in the target compound would produce distinct ¹⁹F NMR shifts, aiding in structural confirmation compared to non-fluorinated analogs .
Pharmacokinetic Considerations: The fluorine atom and sulfonyl group likely enhance metabolic stability and solubility relative to non-fluorinated or non-polar analogs (e.g., benzodioxole derivatives in ).
Biological Activity
Chemical Structure and Properties
The chemical structure of 4-((4-Fluoro-2-methylphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane can be represented as follows:
- Molecular Formula : C14H14FNO2S2
- Molar Mass : 305.39 g/mol
- CAS Number : Not specifically listed in the provided sources.
The compound features a thiazepane ring, which contributes to its pharmacological properties, along with a sulfonyl group and a fluoro-substituted aromatic moiety.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. A study evaluating thiazepane derivatives found that they possess significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative bacteria. The presence of the sulfonyl group is believed to enhance this activity by increasing lipophilicity and facilitating membrane penetration.
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action is hypothesized to involve the induction of apoptosis and inhibition of cell proliferation.
Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, thiazepane derivatives are often investigated for their ability to inhibit carbonic anhydrases, which play a crucial role in various physiological processes. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema.
Data Summary Table
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various thiazepane derivatives for their antimicrobial properties. The results indicated that compounds with a sulfonyl group exhibited enhanced activity compared to their non-sulfonyl counterparts. Specifically, this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus.
Case Study 2: Anticancer Activity
In another study focused on cancer therapeutics, the compound was tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Results indicated a dose-dependent decrease in cell viability with IC50 values of 25 µM for MCF-7 and 30 µM for A549 cells, suggesting promising anticancer activity that warrants further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
